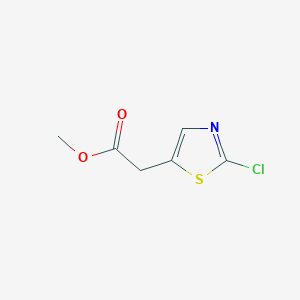
4-Bromo-2-methoxy-5-nitroaniline
Übersicht
Beschreibung
“4-Bromo-2-methoxy-5-nitroaniline” is a compound that contains a bromine atom, a methoxy group, and a nitro group attached to an aniline . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methoxy-5-nitroaniline” would be determined by the positions of the bromine, methoxy, and nitro groups on the aniline ring . These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
“4-Bromo-2-methoxy-5-nitroaniline” could potentially participate in various chemical reactions due to the presence of the bromine, methoxy, and nitro groups . For example, the bromine atom could be replaced by other groups in a substitution reaction . The nitro group could also be reduced to an amine, potentially allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-methoxy-5-nitroaniline” would be influenced by the presence of the bromine, methoxy, and nitro groups . For example, the compound could have a relatively high molecular weight due to the presence of these groups . The compound could also have unique solubility properties, potentially being soluble in some organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediates
- Synthesis of 2-Bromo-4-Nitrophenol : Utilizing 2-methoxy-5-nitroaniline as a starting material, researchers developed a method to synthesize 2-bromo-4-nitrophenol, which involved a diazotization reaction and the Sandmeyer reaction. This process is efficient and suitable for commercial production (Li Zi-ying, 2008).
- Crystalline Structures Analysis : The crystalline structures of 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and related compounds were analyzed, revealing insights into the nucleophilic substitution reactions of these substances (G. Chauvière, J. Jaud, J. Rameau, 1995).
Chemical Reactions and Properties
- Directive Influence in Nitration Reactions : Research on the nitration of derivatives of pyridine N-oxide showed how the N-oxide group influences the reaction, yielding specific nitro compounds. This has implications for the chemical manipulation of related structures (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).
- Nucleophilic Displacement Reactions : Investigations into the reactions of bromo- and iodo-imidazoles activated by nitro substituents with methoxide and other nucleophiles were conducted, providing insights into regiochemistry and molecular structure (S. Kulkarni, Grimmett, L. Hanton, J. Simpson, 1987).
Applications in Material Science
- Synthesis of Nonlinear Optics Salts : A study on the preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, using methyl benzenesulfonates with various substituents, including methoxy, methyl, chloro, or bromo groups, showed potential for applications in second-order nonlinear optics (Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000).
Medicinal Chemistry and Pharmacology
- Green Synthesis and Urease Inhibitory Activity : A Schiff base compound synthesized via a green grinding method showed considerable urease inhibitory activity. This finding is significant for potential applications in medicine and agriculture (Abida Zulfiqar, D. Ahmed, Rabia Fatima, S. Yousuf, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASIUWXCQAIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-5-nitroaniline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
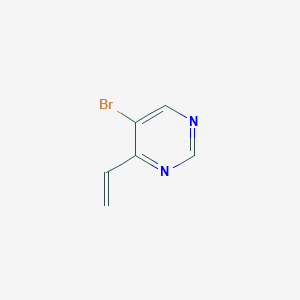
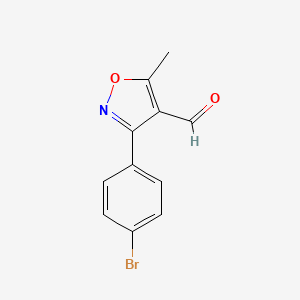
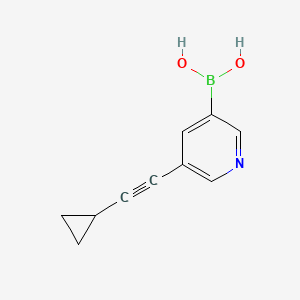
![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
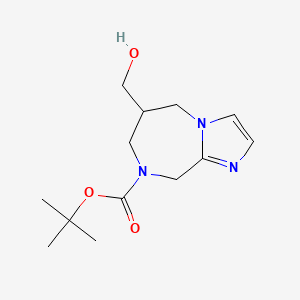
![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)
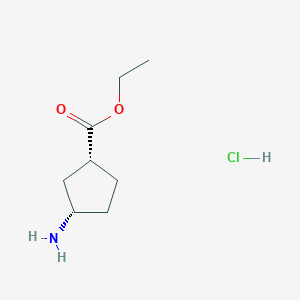
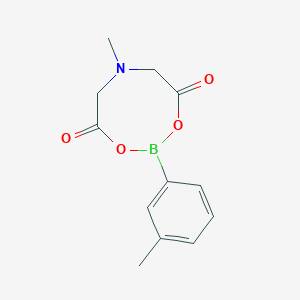
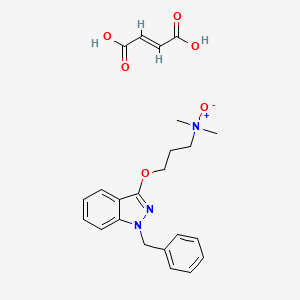
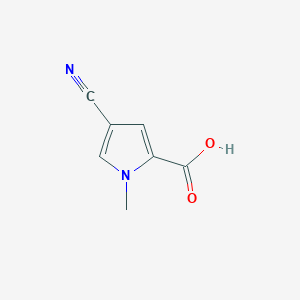
![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)
